Glucagon-like Peptide-1 (7-37), often abbreviated as GLP-1 (7-37), is a 31-amino acid peptide hormone. [] It is derived from the post-translational processing of proglucagon in intestinal endocrine L cells. [] GLP-1 (7-37) plays a crucial role in glucose homeostasis, primarily by enhancing glucose-dependent insulin secretion from pancreatic β-cells. [] This incretin effect contributes to the regulation of blood glucose levels after a meal. []
Glucagon-like peptide-1 (7-37) acetate is a significant peptide hormone derived from the proglucagon precursor, primarily synthesized in the intestinal L-cells and pancreatic islet alpha-cells. This compound plays a crucial role in glucose metabolism and appetite regulation, making it a focal point in diabetes research and treatment. The peptide is characterized by its ability to enhance insulin secretion, inhibit glucagon release, and promote satiety, thus contributing to blood glucose control.
Glucagon-like peptide-1 (7-37) acetate is produced through the enzymatic cleavage of proglucagon, which occurs in the intestinal mucosa and pancreatic islets. The specific cleavage generates various forms of glucagon-like peptides, including glucagon-like peptide-1 (1-37), glucagon-like peptide-1 (7-36) amide, and glucagon-like peptide-1 (7-37) acetate. The latter variant has garnered attention due to its prolonged biological activity compared to its counterparts, primarily due to modifications that enhance its stability against enzymatic degradation by dipeptidyl peptidase IV (DPP-4) .
Glucagon-like peptide-1 (7-37) acetate falls under the category of incretin hormones, which are gut-derived hormones that stimulate insulin secretion in response to food intake. It is classified as a peptide hormone due to its structure consisting of a chain of amino acids. This compound is recognized for its therapeutic potential in managing type 2 diabetes mellitus and obesity by mimicking the physiological effects of endogenous glucagon-like peptide-1 .
The synthesis of glucagon-like peptide-1 (7-37) acetate can be achieved through various methods, including recombinant DNA technology and semi-synthetic approaches.
The semi-recombinant preparation involves using non-proteogenic amino acids at the N-terminal end of the peptide to improve its pharmacokinetic properties. The synthesis typically requires careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity of the final product .
The molecular structure of glucagon-like peptide-1 (7-37) acetate comprises 31 amino acids with a specific sequence that contributes to its biological activity. The structure can be represented as follows:
The molecular weight of glucagon-like peptide-1 (7-37) acetate is approximately 3966 Da. Its stability and solubility profile are significantly improved compared to other forms of glucagon-like peptides due to acetylation at the C-terminal end .
Glucagon-like peptide-1 (7-37) acetate undergoes various chemical reactions that are critical for its biological activity:
The stability imparted by acetylation allows for extended therapeutic effects, making it a valuable candidate for drug development aimed at managing metabolic disorders .
Glucagon-like peptide-1 (7-37) acetate exerts its effects through several mechanisms:
These mechanisms collectively help maintain glucose homeostasis and contribute to weight loss in individuals with type 2 diabetes .
Relevant analyses indicate that proper storage conditions are essential for maintaining the integrity and activity of glucagon-like peptide-1 (7-37) acetate .
Glucagon-like peptide-1 (7-37) acetate has several important applications:
The discovery of glucagon-like peptide-1 (GLP-1) originated from efforts to decode the molecular basis of glucose regulation. Early studies identified glucagon as a hyperglycemic pancreatic hormone, but radioimmunoassays in the 1960s unexpectedly detected "glucagon-like immunoreactivity" in intestinal extracts [2]. This material differed functionally from pancreatic glucagon—it lacked hyperglycemic effects but stimulated insulin release. By the 1980s, molecular cloning of proglucagon cDNA from anglerfish and mammals revealed a 180-amino-acid precursor containing glucagon and two novel sequences: glucagon-like peptide-1 (GLP-1) and GLP-2 [1] [6]. Tissue-specific processing proved critical: pancreatic α-cells cleave proglucagon into glucagon and the inactive Major Proglucagon Fragment (MPGF), while intestinal L-cells generate smaller bioactive peptides, including GLP-1(1-37) [1] [2].
Initial synthetic GLP-1(1-37) showed minimal biological activity, suggesting incorrect cleavage predictions. In 1987, Drucker and colleagues demonstrated that N-terminal truncation yielded highly active forms: GLP-1(7-37) and GLP-1(7-36)amide. Using rodent insulinoma cells, they showed GLP-1(7-37) potently stimulated cAMP production (50 pM–5 nM) and enhanced glucose-dependent insulin secretion, unlike full-length or C-terminally modified variants [1]. Crucially, intestinal L-cells primarily secreted these truncated forms due to differential prohormone convertase (PC1/3) activity [6]. This established GLP-1(7-37) as a core endogenous incretin hormone.
Table 1: Key Proglucagon-Derived Peptides in Pancreas vs. Intestine
Tissue | Processing Enzyme | Major Bioactive Products | Functional Role |
---|---|---|---|
Pancreas (α-cells) | PC2 | Glucagon, MPGF | Glycogenolysis, gluconeogenesis |
Intestine (L-cells) | PC1/3 | GLP-1(7-37), GLP-1(7-36)amide, GLP-2 | Incretin effect, mucosal growth |
The GLP-1(7-37) discovery pipeline involved multidisciplinary breakthroughs:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4